Sulfaclomide

Vue d'ensemble

Description

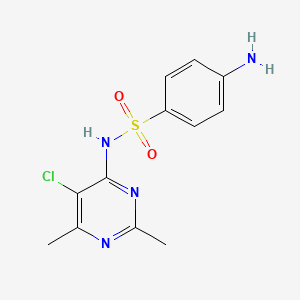

Sulfaclomide is a long-acting sulfanilamide antibiotic . It has a molecular formula of C12H13ClN4O2S .

Synthesis Analysis

While specific synthesis methods for Sulfaclomide were not found, sulfonamides, the group of drugs Sulfaclomide belongs to, are generally synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents .Molecular Structure Analysis

The molecular structure of Sulfaclomide includes a tetrahedral sulfur center with four different groups attached . The molecular weight is 312.78 g/mol .Physical And Chemical Properties Analysis

Sulfaclomide has a molecular formula of C12H13ClN4O2S and a molecular weight of 312.78 g/mol . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Antioxidant Activity

- Research Focus : Synthesis of azo-sulfa compounds as antioxidant agents from sulfa drugs.

- Findings : The synthesized azo-sulfa compounds displayed considerable antioxidant activities, showing potential for enhanced bioavailability and efficacy as drugs.

- Reference : (Muhammad-Ali et al., 2019).

Analytical Method Development

- Research Focus : Establishing a High-Performance Liquid Chromatography method for detecting sulfa drug levels, including sulfaclomide, in various samples.

- Findings : Developed methods showed high accuracy and precision, enabling effective measurement of sulfa drug levels in different matrices.

- Reference : (Handayani et al., 2022).

Pharmaceutical Applications

- Research Focus : Exploring the diverse uses of sulfonamide compounds in medications.

- Findings : Sulfonamides, including sulfaclomide, are used in various therapeutic contexts, such as antimicrobials, anticancer agents, and in Alzheimer's disease treatment.

- Reference : (Gulcin & Taslimi, 2018).

Detection in Food and Environmental Samples

- Research Focus : Developing immunoassays for the detection of sulfonamides in food and environmental samples.

- Findings : Successful development of rapid immunoassays that can detect sulfonamides, ensuring the safety of food products and environmental monitoring.

- Reference : (Korpimäki et al., 2004).

Protein Engineering for Enhanced Detection

- Research Focus : Improving the specificity of antibodies for detecting sulfonamides through protein engineering.

- Findings : Engineered antibodies showed improved broad specificity for sulfonamides, aiding in more effective detection in various samples.

- Reference : (Korpimäki et al., 2002).

Resistance Mechanisms in Bacteria

- Research Focus : Investigating the resistance mechanisms against sulfa drugs in bacteria.

- Findings : Detailed structural studies revealed how bacterial enzymes adapt to resist sulfa drugs, providing insights for developing more effective antibiotics.

- Reference : (Yun et al., 2012).

Photodegradation and Environmental Impact

- Research Focus : Studying the photodegradation of sulfa drugs and their impact on the environment.

- Findings : Identified that photolysis products of sulfa drugs, including sulfaclomide, are unlikely to retain antibacterial activity, impacting their environmental persistence.

- Reference : (Wammer et al., 2006).

Environmental Phototransformation

- Research Focus : Examining the photochemical behavior of sulfa drugs in aqueous mediums.

- Findings : Found that hydroxyl radicals and triplet excited states of chromophoric dissolved organic matter are key in the degradation of sulfa drugs in natural waters.

- Reference : (Lastre-Acosta et al., 2020).

Mécanisme D'action

Sulfaclomide, like other sulfonamides, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBLWVSZNZIWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28002-60-0 (mono-hydrochloride salt) | |

| Record name | Sulfaclomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20960591 | |

| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfaclomide | |

CAS RN |

4015-18-3 | |

| Record name | Sulfaclomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4015-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXA8K5U95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

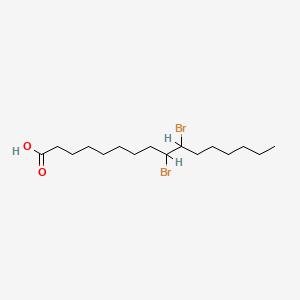

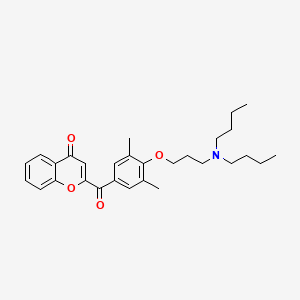

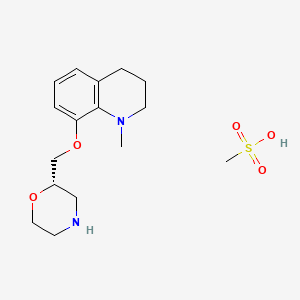

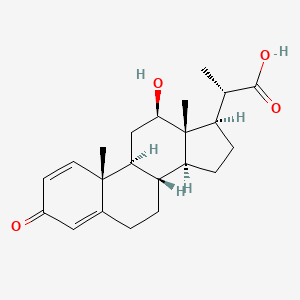

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Sulfaclomide?

A1: Sulfaclomide is a sulfonamide bacteriostatic antibiotic. [, , , , , ] It competitively inhibits dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. [, , , , , ] This inhibition disrupts the production of essential nucleic acids in bacteria, ultimately halting their growth and proliferation.

Q2: How does impaired renal function affect Sulfaclomide pharmacokinetics?

A2: Studies demonstrate that patients with impaired renal function (creatinine >2mg/100ml) exhibit significantly prolonged Sulfaclomide elimination half-lives compared to individuals with normal renal function. [] This highlights the importance of considering renal function when administering Sulfaclomide.

Q3: Does Sulfaclomide administration impact the pharmacokinetics of other drugs?

A3: Research indicates that repeated Sulfaclomide administration can shorten the elimination half-life of para-aminohippurate (PAH), a compound used to assess renal function. [, ] This suggests a potential drug interaction that warrants further investigation.

Q4: How does urine pH influence Sulfaclomide excretion?

A5: Research in rats suggests that Sulfaclomide renal excretion is influenced by urine pH. [] Acidic urine, induced by ammonium chloride, retards excretion, while alkaline urine, induced by sodium bicarbonate, accelerates it. [] This highlights the potential impact of urinary pH modifiers on Sulfaclomide pharmacokinetics.

Q5: What are the implications of Sulfaclomide's long half-life for clinical use?

A6: Sulfaclomide is classified as a long-acting sulfonamide due to its extended elimination half-life. [, ] This property allows for less frequent dosing, which can improve patient compliance. [, ]

Q6: Are there genetic factors influencing Sulfaclomide pharmacokinetics?

A7: Studies reveal that both the elimination half-life and the maximum acetylation rate of Sulfaclomide in urine are genetically determined, exhibiting a polymodal distribution within the population. [] This underscores the importance of personalized medicine considerations for Sulfaclomide therapy.

Q7: How does Sulfaclomide compare to other drugs in terms of pharmacokinetics in patients with renal impairment?

A8: Unlike drugs like Mebacid and Nevigramon, which are eliminated primarily through metabolism, Sulfaclomide's elimination is significantly impacted by renal impairment, leading to a prolonged half-life. [] This emphasizes the need for careful dose adjustments in patients with compromised renal function.

Q8: Does the age of the subject influence the pharmacokinetics of Sulfaclomide?

A9: Research in rats indicates that the stimulation of renal excretion of PAH by repeated administration of compounds like Sulfaclomide is less pronounced in young rats compared to adult animals. [] This suggests potential age-related differences in Sulfaclomide pharmacokinetics.

Q9: Are there any known interactions between Sulfaclomide and humic acids?

A10: One study explored the impact of humic acids on Sulfaclomide absorption in rats, but further research is needed to draw definitive conclusions about their interaction. []

Q10: What analytical techniques are employed in the study and quality control of Sulfaclomide?

A11: High-performance liquid chromatography (HPLC) has been utilized as a valuable analytical technique in the process analysis of Sulfaclomide production, showcasing its role in quality control measures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)

![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)

![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)